1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine
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Overview
Description
1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine is a synthetic organic compound that features a tetraazole ring and an iodinated benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group onto the tetraazole ring.
Formation of the Benzylidene Group: The iodinated benzylidene group can be introduced through a condensation reaction between an aldehyde and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodinated benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-1H-tetraazol-1-yl)-N-(3-chlorobenzylidene)amine: Similar structure but with a chlorine atom instead of iodine.
N-(5-amino-1H-tetraazol-1-yl)-N-(3-bromobenzylidene)amine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodinated benzylidene group in 1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine may confer unique properties such as higher molecular weight and different reactivity compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C8H7IN6 |
---|---|
Molecular Weight |
314.09g/mol |
IUPAC Name |
1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+ |
InChI Key |
MOWSPCBFASXMQH-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/N2C(=NN=N2)N |
SMILES |
C1=CC(=CC(=C1)I)C=NN2C(=NN=N2)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NN2C(=NN=N2)N |
Origin of Product |
United States |
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